2,7-ジブロモフルオレン

概要

説明

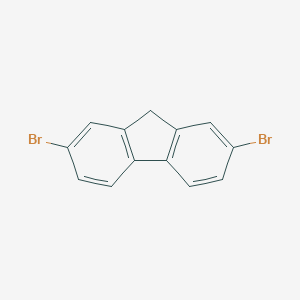

2,7-Dibromofluorene is a halogenated polycyclic aromatic compound with the molecular formula C13H8Br2. It is characterized by the presence of two bromine atoms attached to the fluorene core at the 2 and 7 positions. This compound is commonly used as a building block in organic synthesis and has applications in various fields, including materials science and organic electronics .

科学的研究の応用

2,7-Dibromofluorene has a wide range of applications in scientific research:

Organic Electronics: It is used as a building block for the synthesis of hole-transporting materials in organic light-emitting devices (OLEDs).

Polymer Chemistry: It serves as a precursor for the synthesis of conjugated polymers used in optoelectronic devices.

Biological Research: It is employed in the preparation of fluorescent probes and labels for biological imaging

作用機序

Target of Action

2,7-Dibromofluorene is primarily used as a template for the synthesis of N-carbazole capped oligofluorenes . These oligofluorenes have shown potential as hole-transporting materials for organic light-emitting devices (OLEDs) .

Mode of Action

It is known that it serves as a template for the synthesis of n-carbazole capped oligofluorenes . These oligofluorenes, in turn, play a crucial role in the operation of OLEDs by facilitating the transport of holes (positive charges).

Biochemical Pathways

Its role in the synthesis of n-carbazole capped oligofluorenes suggests it may influence the electronic properties and performance of oleds .

Result of Action

The primary result of the action of 2,7-Dibromofluorene is the creation of N-carbazole capped oligofluorenes . These oligofluorenes are used in OLEDs, where they facilitate the transport of holes, contributing to the device’s light-emitting properties.

準備方法

Synthetic Routes and Reaction Conditions

2,7-Dibromofluorene can be synthesized through the bromination of fluorene. The typical procedure involves the reaction of fluorene with bromine in the presence of a catalyst such as iron or aluminum bromide. The reaction is usually carried out in an inert solvent like carbon tetrachloride or chloroform at room temperature. The resulting product is then purified through recrystallization .

Industrial Production Methods

On an industrial scale, 2,7-Dibromofluorene is produced using similar bromination techniques but with optimized reaction conditions to ensure high yield and purity. The process involves continuous monitoring and control of reaction parameters such as temperature, bromine concentration, and reaction time .

化学反応の分析

Types of Reactions

2,7-Dibromofluorene undergoes various chemical reactions, including:

Substitution Reactions: The bromine atoms can be replaced by other functional groups through nucleophilic substitution reactions.

Coupling Reactions: It can participate in coupling reactions to form larger conjugated systems, which are useful in the synthesis of polymers and organic electronic materials.

Common Reagents and Conditions

Nucleophilic Substitution: Reagents such as sodium methoxide or potassium tert-butoxide are commonly used.

Coupling Reactions: Palladium-catalyzed cross-coupling reactions, such as Suzuki or Stille coupling, are frequently employed.

Major Products Formed

Substitution Products: Depending on the nucleophile used, various substituted fluorenes can be obtained.

Coupling Products: Conjugated polymers and oligomers are typical products of coupling reactions.

類似化合物との比較

Similar Compounds

- 2,7-Dibromo-9,9-dimethyl-9H-fluorene

- 2,7-Dibromo-9-fluorenone

- 9,9-Dioctyl-2,7-dibromofluorene

- 2-Bromofluorene

Uniqueness

Compared to its analogs, 2,7-Dibromofluorene is unique due to its specific substitution pattern, which imparts distinct electronic properties. This makes it particularly valuable in the synthesis of materials for organic electronics and optoelectronics .

生物活性

2,7-Dibromofluorene (CAS No. 16433-88-8) is a brominated derivative of fluorene that has garnered attention for its potential applications in organic electronics and biological systems. This article delves into the biological activity of 2,7-dibromofluorene, examining its synthesis, properties, and relevant research findings.

2,7-Dibromofluorene can be synthesized through various methods, including bromination of fluorene in the presence of solvents such as chloroform. The general reaction involves the addition of bromine to the fluorene structure under controlled conditions. The synthesis typically yields high purity products, with yields reported as high as 92% in certain experimental setups .

Chemical Structure:

- Molecular Formula: C13H8Br2

- Molecular Weight: 323.01 g/mol

- Key spectral data include:

- NMR: δ values indicative of aromatic protons.

- FT-IR: Characteristic absorption bands corresponding to C-H stretching and aromatic C=C bonds.

Anticancer Properties

Research has indicated that 2,7-dibromofluorene exhibits significant biological activity, particularly in cancer research. It has been studied for its potential as a chemotherapeutic agent due to its ability to induce apoptosis in cancer cells. In vitro studies have demonstrated that derivatives of dibromofluorene can inhibit cell proliferation and promote cell death in various cancer cell lines.

Case Study:

A study explored the effects of dibromofluorene derivatives on human breast cancer cells (MCF-7). The results showed a dose-dependent decrease in cell viability, with IC50 values indicating effective cytotoxicity at concentrations as low as 10 µM . The mechanism was attributed to the induction of oxidative stress and disruption of mitochondrial function.

Antioxidant Activity

In addition to its anticancer properties, 2,7-dibromofluorene has been studied for its antioxidant capabilities. The compound exhibits free radical scavenging activity, which is crucial in mitigating oxidative stress-related diseases. Research indicates that it can effectively neutralize reactive oxygen species (ROS), contributing to cellular protection against oxidative damage .

Applications in Organic Electronics

Beyond its biological implications, 2,7-dibromofluorene is extensively utilized in the field of organic electronics. It serves as a precursor for the synthesis of conjugated polymers used in organic light-emitting diodes (OLEDs) and photovoltaic devices. Its ability to facilitate charge transport makes it a valuable component in the development of efficient organic semiconductors .

Comparative Analysis of Biological Activity

The following table summarizes key findings related to the biological activity of 2,7-dibromofluorene compared to other brominated compounds:

| Compound | IC50 (µM) | Antioxidant Activity | Application Area |

|---|---|---|---|

| 2,7-Dibromofluorene | 10 | High | Anticancer, OLEDs |

| Brominated Phenols | 25 | Moderate | Antimicrobial |

| Brominated Flavonoids | 15 | High | Antioxidant |

特性

IUPAC Name |

2,7-dibromo-9H-fluorene | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C13H8Br2/c14-10-1-3-12-8(6-10)5-9-7-11(15)2-4-13(9)12/h1-4,6-7H,5H2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

AVXFJPFSWLMKSG-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1C2=C(C=CC(=C2)Br)C3=C1C=C(C=C3)Br | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C13H8Br2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID60167744 | |

| Record name | 2,7-Dibromofluorene | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID60167744 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

324.01 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

16433-88-8 | |

| Record name | 2,7-Dibromofluorene | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0016433888 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | 2,7-Dibromofluorene | |

| Source | DTP/NCI | |

| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=90686 | |

| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |

| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |

| Record name | 2,7-Dibromofluorene | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID60167744 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 2,7-Dibromofluorene | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Q1: What is the molecular formula and weight of 2,7-Dibromofluorene?

A1: 2,7-Dibromofluorene has the molecular formula C13H8Br2 and a molecular weight of 324.01 g/mol.

Q2: How can the structure of 2,7-Dibromofluorene be confirmed?

A2: Various spectroscopic techniques are employed to confirm its structure, including:

- 1H NMR, 13C NMR: These techniques provide information about the number and types of hydrogen and carbon atoms, respectively, and their connectivity within the molecule. [, , ]

- Mass Spectrometry (MS): This method determines the molecular weight and fragmentation pattern of the compound, offering structural insights. [, , , ]

- Infrared Spectroscopy (IR): IR spectroscopy identifies functional groups present in the molecule based on their characteristic vibrational frequencies. [, , , ]

Q3: What are the common synthetic routes for 2,7-Dibromofluorene?

A3: 2,7-Dibromofluorene is typically synthesized by bromination of fluorene. Several methods have been explored, including:

- Direct Bromination: This approach involves reacting fluorene with bromine in a suitable solvent like chloroform, often utilizing a catalyst such as iron powder. [, ]

- N-Bromosuccinimide (NBS) Bromination: This method employs NBS as a milder brominating agent in the presence of a solvent like propylene carbonate. []

Q4: What role does 2,7-Dibromofluorene play in polymer synthesis?

A4: 2,7-Dibromofluorene serves as a crucial monomer for synthesizing polyfluorenes and their derivatives. The bromine atoms at the 2,7-positions enable various polymerization reactions, such as:

- Suzuki Coupling: This palladium-catalyzed reaction couples 2,7-Dibromofluorene with arylboronic acids or esters to create alternating copolymers. [, , , , , , , , , ]

- Yamamoto Coupling: This nickel-catalyzed polymerization reaction links 2,7-Dibromofluorene units to form polyfluorene homopolymers. [, , ]

- Heck Coupling: This palladium-catalyzed reaction couples 2,7-Dibromofluorene with vinyl or aryl compounds, expanding the structural diversity of the resulting polymers. [, , , , ]

Q5: How can the molecular weight of polymers derived from 2,7-Dibromofluorene be controlled?

A5: Several strategies can be employed to control the molecular weight:

- End-capping reagents: Adding monofunctional aryl halides, like 2-bromofluorene or 4-(tert-butyl)bromobenzene, during polymerization limits chain growth and controls molecular weight. [, , ]

- Monomer feed ratios: Adjusting the ratio of 2,7-Dibromofluorene to other comonomers in copolymerization reactions influences the final polymer chain length. [, , ]

- Reaction time and temperature: Reaction conditions like time and temperature also affect polymerization kinetics and, consequently, molecular weight. [, ]

Q6: What are the key applications of polymers synthesized from 2,7-Dibromofluorene?

A6: Polyfluorenes and their copolymers find applications in a range of optoelectronic devices due to their excellent optical and electronic properties:

- Polymer Light-Emitting Diodes (PLEDs): Polyfluorenes are widely studied as blue-light emitters in PLEDs for displays and lighting. [, , , , ]

- Organic Solar Cells (OSCs): Fluorene-based copolymers have shown promise in OSCs as electron donor materials for converting sunlight into electricity. []

- Chemosensors: Water-soluble polyfluorenes containing phosphonate groups have been investigated as sensitive and selective chemosensors for detecting metal ions like Fe3+. []

Q7: How does the structure of the polymer backbone influence its properties?

A7: The nature of the repeating units and their arrangement in the polymer backbone significantly impact the material's properties. For instance:

- Alkyl substituents: Introducing alkyl groups at the 9-position of fluorene units enhances solubility in organic solvents and influences interchain interactions, impacting film morphology and electroluminescence properties. [, , , ]

- Conjugation length: The length of the conjugated system affects the polymer's bandgap, absorption, and emission wavelengths. Longer conjugation lengths generally lead to red-shifted absorption and emission. []

- Side chain functional groups: Incorporating functional groups, such as phosphonate or amino groups, can impart water solubility to the polymer, expanding its potential applications. [, ]

Q8: What are some limitations of 2,7-Dibromofluorene and its derivatives?

A8:

- Aggregation: Polyfluorenes tend to aggregate in the solid state, potentially leading to a shift in emission color (from blue to green) and reduced fluorescence efficiency. Strategies like incorporating bulky side groups or designing specific polymer architectures aim to address this issue. [, , , , ]

- Sensitivity to Oxygen: The Ni(0)-catalyzed polymerization reactions used to synthesize polyfluorenes are sensitive to oxygen and moisture, requiring careful handling and inert reaction conditions. []

Q9: How is computational chemistry employed in research related to 2,7-Dibromofluorene?

A9: Computational methods are valuable tools for:

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。